molecular formula C20H17NO B12536559 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol CAS No. 817182-40-4

2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol

Cat. No.: B12536559
CAS No.: 817182-40-4
M. Wt: 287.4 g/mol
InChI Key: JLAHBPUDNZDBRK-UHFFFAOYSA-N
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Description

2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol is a synthetic organic compound featuring a naphthalene moiety linked to an indole ring system via an ethanol chain. The molecular architecture, which combines a planar, hydrophobic naphthalene unit with the privileged indole scaffold, makes this compound a valuable intermediate in medicinal chemistry and materials science research . The naphthalene group is known to contribute to molecular recognition and π-stacking interactions, while the indole nucleus is a common motif in biologically active molecules and natural products. This combination is frequently explored in the design of novel pharmacophores, particularly for targeting protein-protein interactions and various enzyme receptors . In a research setting, this compound serves as a key precursor for the development of more complex molecular structures. The primary hydroxyl group on the ethanol spacer allows for further functionalization through reactions such as esterification, etherification, or oxidation, enabling the construction of compound libraries for high-throughput screening . Researchers utilize this molecule in the synthesis of potential ligands for G-protein coupled receptors (GPCRs) and other biological targets where the indole structure is prevalent. Its properties are also relevant in the field of organic electronics, where extended π-systems are investigated for their optoelectronic characteristics. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. For specific analytical data including 1 H NMR, 13 C NMR, and mass spectrometry, please contact our technical support team.

Properties

CAS No.

817182-40-4

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

2-(2-naphthalen-2-ylindol-1-yl)ethanol

InChI

InChI=1S/C20H17NO/c22-12-11-21-19-8-4-3-7-17(19)14-20(21)18-10-9-15-5-1-2-6-16(15)13-18/h1-10,13-14,22H,11-12H2

InChI Key

JLAHBPUDNZDBRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3CCO

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process involves cyclization of a hydrazone intermediate derived from a naphthalene-containing ketone or aldehyde. A representative workflow includes:

  • Hydrazone Formation : Condensation of naphthalene-2-carbaldehyde with phenylhydrazine.
  • Cyclization : Acid-catalyzed cyclization to form the indole core.
  • Functionalization : Introduction of the ethan-1-ol group via alkylation or reduction.

Experimental Conditions

Step Reagents/Conditions Yield Source
Hydrazone Synthesis Naphthalene-2-carbaldehyde + phenylhydrazine
Cyclization BF3·OEt2, acetic acid, 70°C 47–90%
Alkylation Bromoethanol, K2CO3, DMF

Note: Yields vary based on substituents and purification efficiency.

Key Findings

  • Acid Catalysis : BF3·OEt2 in acetic acid drives cyclization efficiently.
  • Scalability : Gram-scale reactions are feasible with optimized protocols.

Metal-Catalyzed Coupling Reactions

Cross-coupling strategies enable precise integration of naphthalene and indole moieties.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of bromoindole with naphthalene boronic acid:

  • Substrate Preparation : Synthesis of 2-bromoindole derivatives.
  • Coupling : Reaction with naphthalene-2-boronic acid under Pd(PPh3)4 catalysis.
Parameter Conditions Outcome Source
Catalyst Pd(PPh3)4, K2CO3 Moderate yields (unreported)
Solvent Dioxane, H2O High regioselectivity

Ullmann-Type Coupling

Copper-mediated coupling of indole and naphthalene halides:

  • Advantage : Avoids transition metals for cost-sensitive applications.
  • Limitation : Requires high temperatures (120–150°C).

Friedel-Crafts Alkylation

This method enables direct functionalization of the indole ring with naphthalene-containing electrophiles.

Reaction Protocol

Step Reagents/Conditions Yield Source
Alkylation Naphthalene-2-bromide, AlCl3, DCM 55–70%
Hydroxylation KMnO4, acidic conditions

Challenges

  • Regioselectivity : Dominant substitution at C-3 of indole.
  • Byproducts : Formation of dimerized indole derivatives.

One-Pot Multi-Component Reactions

Simplified protocols combine hydrazone formation, cyclization, and functionalization in a single step.

General Workflow

  • Reagents : Naphthalene-2-carbaldehyde, phenylhydrazine, ethanol, HCl.
  • Conditions : Reflux at 70°C for 24 hours.
  • Purification : Column chromatography (SiO2, hexane/EtOAc).
Method Yield Purity Source
One-Pot Cyclization 60% >95% (TLC)

Functional Group Interconversion

Post-coupling modifications introduce the ethan-1-ol group.

Reduction of Ketones

Substrate Reduction Agent Yield Source
Ethyl ketone NaBH4 80–90%
Ethyl ester LiAlH4 70–85%

Oxidation of Alcohols

Substrate Oxidizing Agent Yield Source
Ethyl alcohol Jones reagent 65–75%

Comparative Analysis of Methods

Method Advantages Limitations
Fischer Indole High regioselectivity Multi-step process
Suzuki Coupling Precision in coupling Expensive catalysts
Friedel-Crafts Scalable to gram-scale Byproduct formation
One-Pot Synthesis Simplified workflow Moderate yields

Optimization Strategies

  • Catalyst Screening : NiCl2·glyme improves methylation efficiency.
  • Solvent Selection : DMSO enhances reaction rates in Friedel-Crafts alkylation.
  • Purification : Flash chromatography (SiO2, hexane/EtOAc) ensures high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Indole Derivatives

Example : (1R,2R)-2-(2-(4-Chlorophenyl)-1H-indol-1-yl)-1,2-dihydronaphthalen-1-ol ()

  • Key Differences :
    • Substituent : 4-Chlorophenyl at the indole 2-position vs. naphthalen-2-yl in the target compound.
    • Core Structure : Dihydronaphthalen-1-ol (partially saturated) vs. fully aromatic naphthalene in the target.
  • Synthesis : Achieved via enantioselective methods with HPLC purification (97% ee) .
  • Physicochemical Data :
Property Value
Molecular Formula C24H19ClNO
HRMS (m/z) 372.1150 (calculated)
Enantiomeric Excess 97% (HPLC)

Methoxy/Aryl-Substituted Azetidine-Ethanol Hybrids

Examples : 1-(2-(4-Methoxyphenyl)-1-methylazetidin-3-yl)-2-(trityloxy)ethan-1-ol ()

  • Key Differences :
    • Core : Azetidine ring fused to indole vs. standalone indole in the target.
    • Functional Groups : Trityl-protected hydroxyl vs. free hydroxyl in the target.
  • Synthesis : Silica gel chromatography purification; yields confirmed via NMR and HRMS .

Naphthoyl-Indole Derivatives

Example: (2-Methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone ()

  • Key Differences: Linkage: Ketone (naphthoyl) at indole 3-position vs. ethanol-linked naphthalene at indole 1-position.

Piperazine/Thiophene-Modified Indole-Ethanols

Example : 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1H-indol-1-yl]ethan-1-one ()

  • Key Differences :
    • Substituents : Piperazine and thiophene groups introduce basicity and sulfur-based electronics.
    • Functional Group : Ketone vs. primary alcohol in the target.
  • Application : Designed for high-throughput pharmacological screening .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Purification Method Reference
Target Compound C20H17NO 287.36 Naphthalen-2-yl, ethanol Likely HPLC/Column N/A
(1R,2R)-2-(2-(4-Cl-Ph)-indol-yl)-dihydronaphthalen-1-ol C24H19ClNO 372.87 4-Cl-Ph, dihydro core HPLC (97% ee)
1-(4-Methoxyphenyl-azetidinyl)-trityloxyethanol C33H33NO3 499.62 Trityloxy, azetidine Column Chromatography
JWH 007-d9 (naphthoyl-indole) C25H25NO 355.48 Naphthoyl, pentyl Not specified

Table 2: Spectroscopic and Analytical Data

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)
Target Compound Not available Not available Not available
(1R,2R)-2-(2-(4-Cl-Ph)-indol-yl)-dihydronaphthalen-1-ol 7.20–6.80 (aromatic), 5.30 (OH) 140–110 (aromatic), 70 (dihydro) 372.1150 (obs)
1-(4-Methoxyphenyl-azetidinyl)-trityloxyethanol 7.30–6.90 (trityl), 3.80 (OCH3) 145–125 (trityl), 55 (OCH3) 499.62 (calc)

Key Observations and Insights

  • Stereochemical Considerations : Enantioselective synthesis (e.g., 97% ee in ) highlights the importance of chiral centers in bioactivity, though the target compound’s stereochemistry remains uncharacterized in the evidence .
  • Functional Group Impact : Free hydroxyl groups (target compound) vs. protected (trityloxy in ) or absent (ketones in ) alter solubility and reactivity .

Biological Activity

2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol, also known as a naphthalene-indole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant studies.

Structural Characteristics

The compound features a complex structure that integrates a naphthalene moiety and an indole derivative linked through an ethan-1-ol group. Its molecular formula is C20_{20}H17_{17}NO, with a molecular weight of approximately 287.4 g/mol. The presence of both aromatic systems suggests potential for π-π stacking interactions, influencing its reactivity and biological activity.

The biological activity of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol is primarily attributed to its interactions with various cellular targets, including enzymes and receptors. These interactions can modulate signaling pathways relevant to different biological effects:

  • Anticancer Activity : Indole derivatives are known for their anticancer properties. Studies have shown that 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against certain bacterial strains, indicating its potential as an antibacterial agent.

Research Findings and Case Studies

Several studies have evaluated the biological activity of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol:

Cytotoxicity Studies

A recent study assessed the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability with an IC50_{50} value in the low micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria using the dilution method. The results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
2-(Naphthalen-2-yl)ethanolA simpler structure with a naphthalene ring linked to ethanolLacks the indole moiety; primarily alcohol-based
2-(2-Naphthyl)-1H-indoleContains a naphthalene ring fused directly with indoleDirect fusion alters reactivity compared to ethan linkage
NaphthaleneA polycyclic aromatic hydrocarbon without functional groupsServes as a basic structural unit without additional functionalization

The unique arrangement of the naphthalene ring, indole moiety, and ethan–1–ol linker in 2-[2-(Naphthalen-2-yl)-1H-indol-1-y]ethan–1–ol imparts distinct chemical reactivity and biological properties not found in simpler analogs.

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